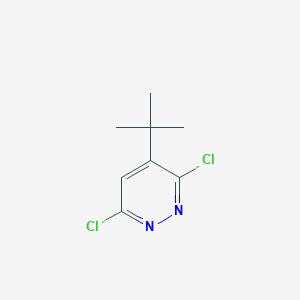

4-tert-Butyl-3,6-dichloropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUZXHRABOWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945486 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22808-29-3 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-tert-Butyl-3,6-dichloropyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound is a substituted pyridazine derivative. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 22808-29-3 | [1] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 205.08 g/mol | [2] |

| Physical Form | Colorless to yellow-brown liquid to sticky oil to semi-solid | |

| Melting Point | 37-40 °C | |

| Boiling Point (Predicted) | 297.3 ± 35.0 °C | |

| Density (Predicted) | 1.231 g/cm³ | |

| Solubility | Soluble in chloroform and dichloromethane. Insoluble in water. | [3] |

| Storage | Store in an inert atmosphere at 2-8°C. |

Synthesis Protocol

A common method for the synthesis of this compound involves the radical-mediated C-H functionalization of 3,6-dichloropyridazine. The following is a representative experimental protocol.

Materials:

-

3,6-Dichloropyridazine

-

Pivalic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Aqueous ammonium hydroxide (NH₄OH)

-

1N aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a 250 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol, 1.0 eq.), silver nitrate (0.17 g, 1 mmol, 0.1 eq.), deionized water (30 mL), pivalic acid (3.57 g, 35 mmol, 3.5 eq.), and concentrated sulfuric acid (1.6 mL, 30 mmol, 3.0 eq.).

-

Heat the reaction mixture to 70 °C and maintain this temperature.

-

Slowly add a solution of ammonium persulfate (2.28 g, 10 mmol, 1.0 eq.) in 10 mL of deionized water dropwise over 10 minutes.

-

Continue stirring the reaction at 70 °C for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice water.

-

Adjust the pH of the mixture to 8 with aqueous ammonium hydroxide.

-

Extract the aqueous phase with dichloromethane (3 x 250 mL).

-

Combine the organic phases and wash with 1N aqueous NaOH (70 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography to yield this compound.

Spectroscopic Data

-

¹H NMR (of 3,6-dichloropyridazine): Spectral data is available and can be found in various chemical databases.[4]

-

IR Spectra (of 3,6-dichloropyridazine): Infrared spectra have been recorded in the solid phase and in solution.[3][5][6]

-

Mass Spectrometry (of 3,6-dichloropyridazine): Mass spectral data is available, often showing a top peak at m/z 85.[7]

Potential Biological Activity and Signaling Pathways

The pyridazine scaffold is a key feature in numerous biologically active molecules.[8] Derivatives of pyridazine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[8][9]

One area of significant interest is the development of pyridazine-containing compounds as anticancer agents.[10] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[11] Inhibition of PARP-1 is a promising therapeutic strategy for certain types of cancers.

Below is a conceptual diagram illustrating a potential signaling pathway for a pyridazine derivative acting as a PARP-1 inhibitor and apoptosis inducer.

Caption: Hypothetical signaling pathway of a pyridazine derivative.

Experimental Workflows

The synthesis and purification of this compound involves a series of standard laboratory procedures. A generalized workflow is depicted below.

Caption: General experimental workflow for synthesis.

References

- 1. 1stsci.com [1stsci.com]

- 2. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 4. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sarpublication.com [sarpublication.com]

- 9. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine

CAS Number: 22808-29-3

This technical guide provides a comprehensive overview of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, a plausible synthetic route, and its potential as a biologically active compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 205.08 g/mol | [1] |

| Appearance | Colorless to yellow-brown liquid or solid | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted 3,6-dichloropyridazines. The general strategy involves the condensation of a substituted maleic anhydride with a hydrazine source to form the corresponding dihydroxypyridazine, followed by a chlorination step. A process for the analogous 4-isopropyl-3,6-dichloropyridazine has been patented, providing a strong basis for this proposed synthesis.[2]

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This two-step process starts from tert-butylmaleic anhydride.

References

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 4-tert-Butyl-3,6-dichloropyridazine. The synthesis is presented as a three-step process, commencing from readily available starting materials: maleic anhydride and hydrazine hydrate. Each step is accompanied by a detailed experimental protocol, quantitative data, and safety considerations to facilitate replication in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three-stage reaction sequence:

-

Formation of Pyridazine-3,6-diol: The initial step involves the cyclocondensation reaction of maleic anhydride with hydrazine hydrate to form the heterocyclic intermediate, pyridazine-3,6-diol, also commonly known as maleic hydrazide.

-

Chlorination to 3,6-Dichloropyridazine: The diol intermediate is subsequently chlorinated using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. This key intermediate is the direct precursor for the final functionalization step.

-

Tert-Butylation: The final step introduces the tert-butyl group onto the pyridazine ring via a radical alkylation reaction. 3,6-Dichloropyridazine is reacted with pivalic acid in the presence of a silver nitrate catalyst and ammonium persulfate as a radical initiator to furnish the target compound, this compound.

The complete synthetic route is illustrated in the diagram below.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step, including reaction conditions, yields, and physical properties of the products.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of Pyridazine-3,6-diol | Maleic anhydride, Hydrazine hydrate, H₂SO₄ | Water | 80 - 90 | 1 | ~97 |

| 2 | Chlorination | Pyridazine-3,6-diol, POCl₃ | Neat | 80 | 12 (Overnight) | 85 |

| 3 | Tert-Butylation | 3,6-Dichloropyridazine, Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | Water | 70 | 1 | Not specified |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | White crystals | 52.8 |

| Pyridazine-3,6-diol | C₄H₄N₂O₂ | 112.09 | White solid | 306 - 307 |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | White solid | 68 - 69 |

| This compound | C₈H₁₀Cl₂N₂ | 205.09 | Colorless oil | 37 - 40 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Pyridazine-3,6-diol (Maleic hydrazide)

This procedure is based on the acid-catalyzed cyclization of maleic anhydride with hydrazine hydrate in an aqueous medium.[1]

Materials and Equipment:

-

1000 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Maleic anhydride (100 g, 1.02 mol)

-

Hydrazine hydrate (~80% solution, 44 mL)

-

Concentrated sulfuric acid (44 g)

-

30% Sodium hydroxide solution

-

Deionized water

-

Buchner funnel and filter paper

Procedure:

-

To the 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

-

Stir the mixture and maintain the temperature between 30-40 °C. After 30 minutes of reaction, add 100 g of maleic anhydride.

-

Heat the reaction mixture to 80-90 °C and maintain for 1 hour.

-

Cool the mixture to 40-50 °C and carefully add 80 mL of 30% sodium hydroxide solution to neutralize the reaction mixture to a pH of 6.5.

-

Further cool the mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.

-

Dry the solid product to obtain pyridazine-3,6-diol. The expected yield is approximately 98.3 g (96.7%).

Step 2: Synthesis of 3,6-Dichloropyridazine

This protocol describes the chlorination of pyridazine-3,6-diol using phosphorus oxychloride.

Materials and Equipment:

-

2 L round-bottom flask

-

Heating mantle

-

Nitrogen inlet

-

Rotary evaporator

-

Pyridazine-3,6-diol (125 g, 1.115 mol)

-

Phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Charge a 2 L round-bottom flask with pyridazine-3,6-diol (125 g) under a nitrogen atmosphere.

-

Carefully add phosphorus oxychloride (520 mL) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain overnight (approximately 12 hours).

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, resulting in a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully pour the ethyl acetate solution into an ice-cold saturated solution of sodium bicarbonate to quench the reaction and neutralize the acid until the pH is ~8. Caution: This quenching process is highly exothermic and releases gas. Perform this step slowly in a large vessel within a fume hood.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then with brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine (151 g, 85%).

Step 3: Synthesis of this compound

This procedure details the final alkylation step to produce the target compound.

Materials and Equipment:

-

250 mL round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Dropping funnel

-

3,6-Dichloropyridazine (1.49 g, 10 mmol)

-

Silver nitrate (AgNO₃, 0.17 g, 1 mmol)

-

Pivalic acid (3.57 g, 35 mmol)

-

Concentrated sulfuric acid (1.6 mL, 30 mmol)

-

Ammonium persulfate ((NH₄)₂S₂O₈, 2.28 g, 10 mmol)

-

Deionized water

-

Dichloromethane (DCM)

-

Aqueous ammonium hydroxide

-

1N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Flash chromatography system

Procedure:

-

To a 250 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g), silver nitrate (0.17 g), deionized water (30 mL), pivalic acid (3.57 g), and concentrated sulfuric acid (1.6 mL).

-

Heat the reaction mixture to 70 °C with stirring.

-

Prepare a solution of ammonium persulfate (2.28 g) in deionized water (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes while maintaining the temperature at 70 °C.

-

Continue stirring the reaction at 70 °C for 1 hour after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 100 mL of ice water. Adjust the pH to 8 with aqueous ammonium hydroxide.

-

Extract the aqueous phase with dichloromethane (3 x 250 mL).

-

Combine the organic phases, wash with 1N aqueous NaOH (70 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash chromatography to obtain this compound as a colorless oil.

Workflow Visualization

The diagram below outlines a general experimental workflow applicable to the synthesis steps described.

References

An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine: Molecular Structure, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-tert-Butyl-3,6-dichloropyridazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its parent compound, 3,6-dichloropyridazine, and other substituted pyridazine derivatives to infer its characteristics and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the chemical and potential pharmacological properties of this and related molecules.

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyridazine derivative. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with two chlorine atoms at positions 3 and 6, and a bulky tert-butyl group at position 4.

The presence of the electronegative chlorine atoms and the electron-donating tert-butyl group is expected to significantly influence the electronic and steric properties of the pyridazine ring, thereby affecting its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound and its Parent Compound.

| Property | This compound | 3,6-Dichloropyridazine |

| CAS Number | 22808-29-3[1][2] | 141-30-0[3][4] |

| Molecular Formula | C₈H₁₀Cl₂N₂[1][5] | C₄H₂Cl₂N₂[3] |

| Molecular Weight | 205.08 g/mol [1][5] | 148.98 g/mol [3] |

| SMILES | CC(C)(C)C1=CC(=NN=C1Cl)Cl | C1=CC(=NN=C1Cl)Cl |

| Appearance | Not available | White or off-white solid powder |

Synthesis of this compound

Synthesis of the Precursor: 3,6-Dichloropyridazine

The common starting material for many substituted pyridazines is 3,6-dichloropyridazine. A widely used method for its synthesis involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine [6]

-

Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃), chloroform.

-

Procedure:

-

In a round-bottomed flask, add 3,6-dihydroxy pyridazine (e.g., 11.20g, 100mmol) and chloroform (150ml).

-

To this suspension, add phosphorus oxychloride (e.g., 46.00g, 300mmol).

-

The reaction mixture is stirred at 50 °C for 4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, the solvent is removed by rotary evaporation to obtain the crude product.

-

The crude product is purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine.

-

Proposed Synthesis of this compound

The introduction of an alkyl group, such as a tert-butyl group, at the C4 position of the 3,6-dichloropyridazine ring can likely be achieved through a radical-mediated C-H functionalization reaction.

Proposed Experimental Protocol:

-

Materials: 3,6-dichloropyridazine, pivalic acid (as a source of the tert-butyl group), silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), water.

-

Procedure:

-

Dissolve 3,6-dichloropyridazine, pivalic acid, and a catalytic amount of silver nitrate in water.

-

Heat the mixture to a suitable temperature (e.g., 70-80 °C).

-

Slowly add an aqueous solution of ammonium persulfate to initiate the radical reaction.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the known data for 3,6-dichloropyridazine and the influence of the tert-butyl substituent.

Table 2: Predicted Spectroscopic Data for this compound.

| Technique | Predicted Features | Data for 3,6-Dichloropyridazine |

| ¹H NMR | A singlet for the proton at C5 of the pyridazine ring. A singlet for the nine equivalent protons of the tert-butyl group. | A singlet at ~7.7 ppm for the two equivalent protons at C4 and C5.[7][8] |

| ¹³C NMR | Resonances for the two chlorine-bearing carbons (C3 and C6), the tert-butyl substituted carbon (C4), the remaining pyridazine carbon (C5), and the quaternary and methyl carbons of the tert-butyl group. | Signals for the two equivalent chlorine-bearing carbons and the two equivalent proton-bearing carbons. |

| IR Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic protons. C=N and C=C stretching vibrations of the pyridazine ring. C-Cl stretching vibrations. | IR and Raman spectra have been reported, showing characteristic vibrational modes of the dichloropyridazine ring.[9][10][11] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic peaks due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation pattern likely involving the loss of a methyl group or the entire tert-butyl group. | Electron ionization mass spectra are available, showing the molecular ion and characteristic fragmentation patterns.[12] |

Potential Biological Activity and Applications

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14] These activities include anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[13][15][16]

The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. The introduction of a bulky, lipophilic group like the tert-butyl group at the C4 position of the 3,6-dichloropyridazine core could potentially modulate its pharmacokinetic and pharmacodynamic properties.

While no specific biological data for this compound has been reported, research on other substituted pyridazines suggests potential areas of investigation:

-

Anticancer Activity: Many pyridazine derivatives have been investigated as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) or other enzymes involved in cell cycle regulation.[17] The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of future research.

-

Enzyme Inhibition: The pyridazine ring can act as a scaffold for designing inhibitors of various enzymes. For example, some pyridazine derivatives have shown inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), a target in cancer therapy.[18]

-

Agrochemicals: The dichloropyridazine core is also found in some herbicidal and pesticidal agents. The specific substitution pattern of this compound may confer selective activity against certain pests or weeds.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound like this compound.

References

- 1. 1stsci.com [1stsci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 12. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 13. jocpr.com [jocpr.com]

- 14. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-tert-Butyl-3,6-dichloropyridazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-tert-Butyl-3,6-dichloropyridazine (CAS No: 22808-29-3). Due to the limited availability of direct experimental data in the public domain, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of spectroscopy, alongside a plausible synthetic methodology adapted from procedures for analogous compounds.

Physicochemical Properties

This compound is a derivative of the pyridazine heterocyclic system, characterized by the presence of two chlorine atoms and a tert-butyl group.[1] These structural features are expected to influence its reactivity and spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 22808-29-3 | [1] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 205.08 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)C1=CC(=NN=C1Cl)Cl | [1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | H-5 (aromatic) |

| ~ 1.4 | s | 9H | -C(CH₃)₃ |

Rationale: The aromatic proton at position 5 is expected to appear as a singlet downfield due to the deshielding effect of the pyridazine ring. The nine protons of the tert-butyl group will be equivalent and appear as a sharp singlet further upfield.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-4 |

| ~ 155 | C-3 |

| ~ 152 | C-6 |

| ~ 130 | C-5 |

| ~ 37 | -C (CH₃)₃ |

| ~ 30 | -C(C H₃)₃ |

Rationale: The carbon atoms of the pyridazine ring are expected in the aromatic region, with those bearing chlorine atoms (C-3 and C-6) and the tert-butyl group (C-4) being significantly deshielded. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity | Assignment |

| 204/206/208 | High | [M]⁺ (displaying isotopic pattern for two chlorine atoms) |

| 189/191/193 | Moderate | [M - CH₃]⁺ |

| 149/151 | Moderate | [M - C(CH₃)₃]⁺ |

Rationale: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation is likely to occur via the loss of a methyl radical or the entire tert-butyl cation from the parent molecule.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak | C-H stretching (aromatic) |

| ~ 2970-2870 | Strong | C-H stretching (aliphatic, tert-butyl) |

| ~ 1600-1450 | Medium | C=C and C=N stretching (pyridazine ring) |

| ~ 1400-1365 | Medium | C-H bending (tert-butyl) |

| ~ 850-750 | Strong | C-Cl stretching |

Rationale: The IR spectrum is expected to be dominated by the strong C-H stretching and bending vibrations of the tert-butyl group. The characteristic absorptions of the dichloropyridazine ring will also be present.

Synthesis Protocol

Proposed Synthetic Route: Free-Radical Alkylation

This method would utilize 3,6-dichloropyridazine and a source of tert-butyl radicals. Pivalic acid can serve as the precursor for the tert-butyl radical in the presence of a silver nitrate catalyst and ammonium persulfate as an oxidant.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Pivalic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Aqueous ammonia solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure (Adapted):

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in water, add pivalic acid (1.1 eq), silver nitrate (0.5 eq), and sulfuric acid (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of ammonium persulfate (3.0 eq) in water to the reaction mixture at a controlled temperature (e.g., 75°C).

-

Stir the reaction mixture for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and adjust the pH to 9-10 with an aqueous ammonia solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of this compound for research and development purposes. The predicted spectroscopic data and the proposed synthetic route offer a strong starting point for its practical application and further investigation. It is recommended that experimental work be conducted to verify these predictions.

References

4-tert-Butyl-3,6-dichloropyridazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-tert-Butyl-3,6-dichloropyridazine (CAS No: 22808-29-3). Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from closely related pyridazine derivatives to provide robust experimental protocols for in-house determination of these critical parameters.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 205.08 g/mol | [1] |

| Appearance | Colorless to yellow-brown liquid, sticky oil, or semi-solid | |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Solubility Profile

Currently, there is limited publicly available quantitative solubility data for this compound. The following table summarizes the known qualitative solubility.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1][3] |

| Dichloromethane | Soluble | [1][3] |

To augment this limited data, researchers can employ established methods for solubility determination as detailed in the experimental protocols section. Studies on analogous compounds like 4-amino-3,6-dichloropyridazine and 6-chloropyridazin-3-amine have demonstrated that solubility is temperature-dependent.[4][5]

Stability Characteristics

The recommended storage conditions—refrigeration under an inert atmosphere—suggest that this compound may be susceptible to degradation from atmospheric oxygen, moisture, and elevated temperatures.[3] The physical appearance, which can range from a colorless oil to a yellow-brown semi-solid, may also be indicative of varying purity or the presence of degradation products.

The dichloropyridazine core is known to undergo nucleophilic substitution reactions, which can be a potential degradation pathway.[6]

Experimental Protocols

I. Solubility Determination: Isothermal Saturation Method

This protocol is adapted from methodologies used for other pyridazine derivatives.[4][5]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute the aliquot with a known volume of the mobile phase (for HPLC) or the pure solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Analysis: Calculate the solubility in terms of mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

II. Stability Assessment: Forced Degradation Study

Objective: To identify potential degradation pathways and the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at a set temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at initial, and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector will help in the characterization of the degradants.

-

Data Evaluation: Calculate the percentage of degradation. Identify and, if possible, characterize the major degradation products.

Visualizations

Caption: Workflow for experimental solubility determination.

Caption: Generalized reaction pathways for dichloropyridazines.

References

commercial availability of 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability, physicochemical properties, and outlines a plausible synthetic approach based on established pyridazine chemistry. While specific experimental protocols and biological applications for this exact compound are not extensively documented in publicly available literature, this guide offers valuable information for researchers working with related heterocyclic compounds.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The compound is typically supplied with a purity of 97% or higher.

Table 1: Physicochemical and Supplier Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22808-29-3[1][2][3] |

| Molecular Formula | C₈H₁₀Cl₂N₂[1] |

| Molecular Weight | 205.08 g/mol [2] |

| Physical Form | Colorless to yellow-brown liquid to semi-solid |

| Purity | ≥97% |

| Storage Conditions | Store in a dry, room temperature environment. |

| Known Suppliers | Sigma-Aldrich, Sunway Pharm Ltd., 1stsci.com, Thoreauchem |

Synthesis and Reactivity

General Reactivity of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.[4] The nitrogen atoms withdraw electron density from the carbon atoms, making them susceptible to nucleophilic attack. However, direct C-H functionalization of the pyridazine ring can also be achieved under specific conditions, often involving radical intermediates.[5][6]

Plausible Synthetic Pathway

A potential synthetic route to this compound involves the direct C-H functionalization of 3,6-dichloropyridazine. A plausible approach is a radical-mediated reaction, which has been shown to be effective for the introduction of alkyl groups onto the pyridazine core.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

References

- 1. 1stsci.com [1stsci.com]

- 2. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactive Sites of 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the reactive sites of 4-tert-Butyl-3,6-dichloropyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bulky tert-butyl group and two reactive chlorine atoms on the pyridazine ring imparts distinct chemical properties that are crucial for its synthetic transformations. This document outlines the key reactive centers, potential reaction pathways, and the electronic and steric influences of its substituents.

Core Reactive Sites and Chemical Properties

This compound is a derivative of 3,6-dichloropyridazine, a well-studied scaffold in organic synthesis. The primary reactive sites of the molecule are the two carbon-chlorine bonds at positions 3 and 6 of the pyridazine ring. The pyridazine ring itself is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The key features influencing its reactivity include:

-

Electrophilic Carbon Centers: The carbon atoms bonded to the chlorine atoms (C3 and C6) are electrophilic due to the electron-withdrawing nature of both the chlorine atoms and the nitrogen atoms in the pyridazine ring.

-

Nucleophilic Substitution: The chlorine atoms act as good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at these positions.

-

Steric Hindrance: The tert-butyl group at the C4 position exerts significant steric hindrance. This bulkiness can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C6 position over the more sterically encumbered C3 position.

-

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This can slightly modulate the electron density of the pyridazine ring and influence the reactivity of the adjacent C3 chlorine atom.

A general representation of the reactive sites is depicted below:

Caption: Reactive sites on this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reactions involving this compound are nucleophilic aromatic substitutions. A variety of nucleophiles can be employed to displace one or both chlorine atoms.

Regioselectivity:

Due to the steric bulk of the tert-butyl group at C4, nucleophilic attack is generally expected to occur preferentially at the C6 position. The C3 position is sterically shielded, making it less accessible to incoming nucleophiles. This regioselectivity allows for the stepwise functionalization of the pyridazine ring.

Below is a generalized workflow for a regioselective monosubstitution reaction.

Caption: Generalized workflow for nucleophilic substitution.

Hypothetical Experimental Protocols

General Procedure for Monosubstitution with an Amine (at C6):

-

Reactants: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 6-amino-4-tert-butyl-3-chloropyridazine derivative.

General Procedure for Disubstitution:

To achieve disubstitution, harsher reaction conditions are typically required for the second substitution at the sterically hindered C3 position. This can involve using a stronger nucleophile, a higher reaction temperature, or a longer reaction time. Alternatively, a different nucleophile can be introduced in a stepwise manner.

Quantitative Data Summary

As of the date of this guide, specific quantitative data such as reaction yields, kinetic data, or spectroscopic data for reactions of this compound are not extensively reported in publicly available scientific literature. Researchers are encouraged to perform initial screening and optimization to determine these parameters for their specific transformations. A hypothetical data table for a series of nucleophilic substitution reactions is presented below to illustrate how such data could be structured.

| Entry | Nucleophile (Nu-H) | Product | Position of Substitution | Yield (%) |

| 1 | Aniline | 6-(phenylamino)-4-tert-butyl-3-chloropyridazine | C6 | Data not available |

| 2 | Morpholine | 4-(6-chloro-4-tert-butylpyridazin-3-yl)morpholine | C6 | Data not available |

| 3 | Sodium methoxide | 4-tert-butyl-3-chloro-6-methoxypyridazine | C6 | Data not available |

| 4 | Benzylamine | 6-(benzylamino)-4-tert-butyl-3-chloropyridazine | C6 | Data not available |

Conclusion

This compound is a versatile building block for organic synthesis, primarily through nucleophilic aromatic substitution at the C3 and C6 positions. The steric hindrance imposed by the C4-tert-butyl group is a key determinant of its reactivity, favoring initial substitution at the C6 position. This inherent regioselectivity can be exploited for the controlled, stepwise synthesis of more complex substituted pyridazines. Further experimental investigation is necessary to fully elucidate the reaction kinetics, optimize yields, and explore the full synthetic potential of this compound. This guide provides a foundational understanding for researchers to design and execute synthetic strategies involving this promising heterocyclic scaffold.

The Tert-Butyl Bulwark: A Technical Guide to Steric Hindrance Effects in Dichloropyridazine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of medicinal chemistry, prized for its ability to impart steric bulk and metabolic stability. When appended to a dichloropyridazine core, a scaffold of significant interest in drug discovery, the tert-butyl group profoundly influences reactivity, selectivity, and ultimately, biological activity. This in-depth technical guide explores the multifaceted steric hindrance effects of the tert-butyl group in dichloropyridazine chemistry. Through an examination of crystallographic data, established synthetic protocols, and the principles of nucleophilic aromatic substitution, this document provides a comprehensive resource for researchers leveraging this critical molecular combination.

Introduction: The Strategic Role of Steric Hindrance

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in hydrogen bonding. The dichlorinated form, particularly 3,6-dichloropyridazine, serves as a versatile precursor for the synthesis of a diverse array of polysubstituted derivatives.

The introduction of a tert-butyl group onto the dichloropyridazine ring introduces a significant steric shield. This "tert-butyl bulwark" can dramatically alter the course of chemical transformations, primarily by impeding the approach of nucleophiles and other reagents. Understanding and predicting these steric effects are paramount for the rational design of synthetic routes and the development of novel therapeutic agents. This guide will delve into the quantitative and qualitative aspects of this steric hindrance, providing a framework for its strategic application in drug development.

Quantifying Steric Hindrance: Insights from Crystallography

While the crystal structure of 4-tert-butyl-3,6-dichloropyridazine is not publicly available, analysis of a closely related derivative, 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one, provides invaluable quantitative data on the steric environment imparted by the tert-butyl group on a pyridazine ring.[1] The bond angles and lengths within this structure offer a tangible measure of the spatial demands of the tert-butyl substituent.

Table 1: Selected Crystallographic Data for 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one [1]

| Parameter | Value (Å or °) | Significance |

| Bond Angles | ||

| C-C(tert-butyl)-C | 109.5° (average) | Standard tetrahedral geometry of the tert-butyl group. |

| N-C(ring)-C(tert-butyl) | 121.5° (average) | The angle is slightly larger than the ideal 120° for an sp² carbon, suggesting some steric repulsion between the tert-butyl group and the pyridazine ring. |

| Bond Lengths | ||

| C(ring)-C(tert-butyl) | 1.54 Å | Typical single bond length between an sp² and an sp³ carbon. |

The data in Table 1, while from a derivative, strongly suggests that the tert-butyl group occupies a significant volume of space adjacent to the pyridazine ring. This steric bulk is the primary determinant of the hindrance effects observed in chemical reactions.

Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for dichloropyridazines is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The presence of a tert-butyl group at a position adjacent to a chlorine atom can significantly retard the rate of SNAr reactions at that position.

The logical workflow for predicting the outcome of an SNAr reaction on a tert-butyl substituted dichloropyridazine is outlined below:

Caption: Logical workflow for predicting SNAr outcomes.

Regioselectivity

In a molecule like this compound, the two chlorine atoms are in different steric environments. The chlorine at the 3-position is sterically hindered by the adjacent tert-butyl group, while the chlorine at the 6-position is relatively unencumbered. Consequently, nucleophilic attack is expected to occur preferentially at the 6-position.

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Chlorine | Steric Environment | Predicted Reactivity with Nucleophiles |

| 3 | Hindered by adjacent tert-butyl group | Low |

| 6 | Unhindered | High |

Reaction Rates

The steric bulk of the tert-butyl group is also expected to decrease the overall rate of SNAr reactions compared to the unsubstituted 3,6-dichloropyridazine. This is due to the increased energy of the transition state, where the nucleophile approaches the electron-deficient carbon atom.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely proceed through the condensation of a tert-butyl-substituted 1,4-dicarbonyl compound with hydrazine, followed by chlorination.

Caption: Proposed synthetic workflow.

Experimental Protocol (General):

-

Condensation: A solution of the tert-butyl-substituted 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours. Upon cooling, the dihydropyridazinedione product is isolated by filtration.

-

Chlorination: The dried dihydropyridazinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), typically with heating. After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized. The crude this compound is extracted with an organic solvent and purified by chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a typical SNAr reaction on a dichloropyridazine substrate.

Materials:

-

This compound (or 3,6-dichloropyridazine for comparison)

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

-

Base (if required, e.g., triethylamine, potassium carbonate)

Procedure:

-

To a solution of the dichloropyridazine in the chosen anhydrous solvent, add the nucleophile and, if necessary, a base.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted pyridazine.

Signaling Pathways and Drug Development Implications

The pyridazine core is a key component in numerous kinase inhibitors and other targeted therapies. The steric hindrance provided by a tert-butyl group can be strategically employed to enhance selectivity for a particular kinase or to modulate the pharmacokinetic properties of a drug candidate.

For example, in the design of a kinase inhibitor, a tert-butyl group can be positioned to sterically clash with amino acid residues in the ATP-binding pocket of off-target kinases, thereby improving the selectivity profile of the compound.

Caption: Steric hindrance enhancing kinase inhibitor selectivity.

Conclusion

The tert-butyl group exerts a profound and predictable steric influence on the reactivity of the dichloropyridazine core. By understanding the quantitative structural parameters and the qualitative effects on reaction pathways, researchers can harness this steric hindrance as a powerful tool in organic synthesis and medicinal chemistry. The principles and data outlined in this guide provide a solid foundation for the rational design and development of novel pyridazine-based molecules with tailored properties for a range of therapeutic applications. The strategic placement of the "tert-butyl bulwark" will undoubtedly continue to be a key strategy in the creation of more selective, stable, and effective drug candidates.

References

Unveiling the Electronic Landscape of 4-tert-Butyl-3,6-dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from computational studies on analogous structures and established principles of organic chemistry to predict its electronic characteristics. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key electronic properties, offering a practical framework for researchers. This guide also presents a plausible synthetic route for this compound and visualizes key concepts through diagrams generated using the DOT language.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its physicochemical characteristics, including electron affinity, ionization potential, and dipole moment. This guide focuses on this compound, a molecule whose electronic properties are not yet extensively documented. By examining the influence of the electron-withdrawing chloro groups and the electron-donating, sterically bulky tert-butyl group, we can infer its potential behavior and utility.

Computational studies on similar pyridazine derivatives have shown that the electronic and structural properties are highly dependent on the nature and position of substituents.[1][2] These studies provide a valuable foundation for predicting the properties of the title compound.

Synthesis Pathway

Predicted Electronic Properties

The electronic properties of this compound are expected to be a product of the interplay between the electron-withdrawing nature of the two chlorine atoms and the electron-donating and steric effects of the tert-butyl group.

Substituent Effects on the Pyridazine Core:

Predicted Quantitative Data (Based on Analogs):

Due to the lack of specific experimental data, the following table presents predicted trends and estimated values for the electronic properties of this compound based on computational studies of similarly substituted pyridazines.[1][2] These values should be considered as estimations and require experimental verification.

| Property | Predicted Trend/Value | Rationale |

| HOMO Energy | Moderately Low | The electron-donating tert-butyl group will raise the HOMO energy, but the strong inductive effect of the two chlorine atoms will likely result in an overall lower HOMO energy compared to unsubstituted pyridazine. |

| LUMO Energy | Low | The two electron-withdrawing chlorine atoms will significantly lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Relatively Small | The opposing effects of the donor and acceptor groups are expected to reduce the HOMO-LUMO gap, potentially leading to interesting optical properties. |

| Dipole Moment | Significant | The asymmetrical substitution pattern with electronegative chlorine atoms and an electropositive tert-butyl group is expected to induce a notable molecular dipole moment. |

| Electron Affinity | High | The presence of two chlorine atoms will increase the electron affinity of the pyridazine ring. |

| Ionization Potential | Moderate | The electron-donating tert-butyl group will lower the ionization potential, but the chlorine atoms will counteract this effect. |

Experimental Protocols

To validate the predicted electronic properties, the following standard experimental techniques are recommended.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between appropriate limits at a scan rate of 50-200 mV/s.

-

Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energies can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

-

UV-Visible Spectroscopy

Objective: To determine the absorption properties and the optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap can be estimated from the onset of the absorption edge (λonset) using the formula: Eg (eV) = 1240 / λonset (nm).

Computational Chemistry

Objective: To obtain theoretical values for electronic properties and to visualize molecular orbitals.

Methodology:

-

Structure Optimization: Perform a geometry optimization of the this compound molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

Property Calculation: From the optimized structure, calculate the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential.

-

Orbital Visualization: Generate graphical representations of the HOMO and LUMO to understand the electron density distribution.

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, this technical guide provides a robust framework for understanding its potential electronic properties. Based on the analysis of substituent effects and data from analogous compounds, it is predicted that this molecule will exhibit a relatively small HOMO-LUMO gap, significant dipole moment, and high electron affinity. The proposed synthetic pathway and detailed experimental protocols offer a clear roadmap for researchers to synthesize and characterize this compound, thereby validating the theoretical predictions and unlocking its potential in various applications. This document serves as a foundational resource to stimulate further investigation into this and other novel substituted pyridazines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are significant structural motifs in medicinal chemistry and materials science. The functionalization of the pyridazine ring, particularly through carbon-carbon bond formation, is a key strategy for the synthesis of novel compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving such transformations, valued for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-tert-Butyl-3,6-dichloropyridazine with various arylboronic acids. The resulting 3-aryl-4-tert-butyl-6-chloropyridazines are valuable intermediates for further functionalization and can serve as core structures in drug discovery programs. Given the electronic properties of the dichloropyridazine ring, regioselective coupling is a key consideration. Typically, the chlorine atom at the 6-position is more susceptible to oxidative addition to the palladium catalyst, leading to preferential coupling at this position.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium complex.

-

Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. Please note that these are expected yields based on reactions with structurally similar dichlorinated heterocycles, and actual yields may vary depending on the specific substrate and reaction optimization.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-4-tert-butyl-6-chloropyridazine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-tert-butyl-6-chloropyridazine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-4-tert-butyl-6-chloropyridazine | 75-85 |

| 4 | 3-Thienylboronic acid | 3-(3-Thienyl)-4-tert-butyl-6-chloropyridazine | 70-80 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-4-tert-butyl-6-chloropyridazine | 65-75 |

Experimental Protocols

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-tert-butyl-6-chloropyridazine product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

Acetonitrile

-

Water

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), sodium carbonate (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

-

Add acetonitrile (4 mL) and water (1 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 20-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The mono-arylated products derived from this compound are versatile intermediates in drug discovery. The remaining chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in subsequent SₙAr reactions, allowing for the rapid generation of diverse compound libraries. The pyridazine core is a known pharmacophore in many biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to introduce a wide range of aryl and heteroaryl substituents via the Suzuki coupling, followed by further diversification, makes this a valuable strategy for lead optimization and the exploration of structure-activity relationships (SAR).

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-3,6-dichloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two chloro substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and other applications. The sterically demanding tert-butyl group at the 4-position introduces unique steric and electronic effects that influence the regioselectivity of these substitution reactions, making a detailed understanding of its reactivity crucial for synthetic planning. Pyridazine derivatives have shown a wide array of biological activities and are present in recently FDA-approved drugs.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents.

Regioselectivity of Substitution

The nucleophilic aromatic substitution on this compound can theoretically occur at either the C3 or C6 position. The regiochemical outcome is influenced by a combination of electronic and steric factors. The tert-butyl group, being an electron-donating group, can influence the electron density of the pyridazine ring. Computational studies on related substituted dichloropyrazines and dichloropyrimidines suggest that electron-donating groups can direct nucleophilic attack to the adjacent position. Furthermore, the steric bulk of the tert-butyl group can hinder the approach of a nucleophile to the C3 position, potentially favoring substitution at the more accessible C6 position. However, the precise regioselectivity can be dependent on the nature of the nucleophile, the reaction conditions, and the potential for catalyst-controlled directing effects in cross-coupling reactions.

Nucleophilic Aromatic Substitution with N-Nucleophiles

The introduction of nitrogen-containing substituents is a common strategy in the development of novel pharmaceutical agents. This compound readily reacts with a variety of nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazine.

Table 1: Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

| Product | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 5-tert-Butyl-6-chloro-pyridazin-3-amine | Ammonia | Methanol | - | 130 | 96 | ~61 |

| 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine | Hydrazine hydrate | Ethanol | - | Reflux | 4 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 5-tert-Butyl-6-chloro-pyridazin-3-amine

-

Materials: this compound, 2.0 M Ammonia in Methanol, Ethyl acetate, Water, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2.0 M ammonia in methanol, slowly add this compound (1.0 eq).

-

Seal the reaction vessel and heat the mixture to 130 °C for 96 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-tert-Butyl-6-chloro-pyridazin-3-amine as a white solid.

-

Protocol 2: Synthesis of 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine

-

Materials: this compound, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.

-

Dry the solid under vacuum to obtain 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine.

-

Palladium-Catalyzed Cross-Coupling Reactions (C-Nucleophiles)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyridazine core, significantly expanding the accessible chemical space for drug discovery.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions